molecular formula C19H25N3O4 B4140402 ethyl 4-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}benzoate

ethyl 4-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}benzoate

Cat. No. B4140402
M. Wt: 359.4 g/mol
InChI Key: VLIXPVZDBZWYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}benzoate, commonly known as EDAQB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EDAQB is a quinoxaline derivative that has been synthesized through a variety of methods, and its mechanism of action has been investigated in order to understand its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of EDAQB is not fully understood, but it is believed to act as a competitive inhibitor of the HIV-1 integrase enzyme, which is involved in the replication of the virus. EDAQB has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
EDAQB has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, and the inhibition of HIV replication. EDAQB has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using EDAQB in lab experiments is its high solubility in water, which makes it easy to use in aqueous environments. However, EDAQB has also been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

For EDAQB research include further investigation of its potential applications in the treatment of cancer and inflammatory diseases, as well as the development of more efficient synthesis methods for the compound. Additionally, further investigation of the mechanism of action of EDAQB may lead to the development of more effective inhibitors of HIV replication.

Scientific Research Applications

EDAQB has been studied for its potential applications in scientific research, including its use as a fluorescent probe for protein binding studies, and as a potential inhibitor of the human immunodeficiency virus (HIV). EDAQB has also been investigated for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

ethyl 4-[[2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-2-26-19(25)12-7-9-13(10-8-12)20-17(23)11-16-18(24)22-15-6-4-3-5-14(15)21-16/h7-10,14-16,21H,2-6,11H2,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIXPVZDBZWYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}benzoate
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ethyl 4-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}benzoate
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ethyl 4-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}benzoate

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